2-Butylundecan-1-OL 2-Butylundecan-1-OL
Brand Name: Vulcanchem
CAS No.: 82409-89-0
VCID: VC3814947
InChI: InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3
SMILES: CCCCCCCCCC(CCCC)CO
Molecular Formula: C15H32O
Molecular Weight: 228.41 g/mol

2-Butylundecan-1-OL

CAS No.: 82409-89-0

Cat. No.: VC3814947

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

2-Butylundecan-1-OL - 82409-89-0

Specification

CAS No. 82409-89-0
Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
IUPAC Name 2-butylundecan-1-ol
Standard InChI InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3
Standard InChI Key MQCPPZLYNIKBNK-UHFFFAOYSA-N
SMILES CCCCCCCCCC(CCCC)CO
Canonical SMILES CCCCCCCCCC(CCCC)CO

Introduction

Structural Analysis

Molecular Architecture

The IUPAC name 2-butylundecan-1-ol reflects its structure: an 11-carbon chain (undecane) with a hydroxyl group at position 1 and a butyl group (-C4_4H9_9) at position 2. Its SMILES notation, CCCCCCCCCCC(CCCC)CO, confirms the linear arrangement of the undecane backbone and the branching at C2 .

Table 1: Molecular Properties of 2-Butylundecan-1-OL

PropertyValueSource
Molecular FormulaC15H32O\text{C}_{15}\text{H}_{32}\text{O}
Molecular Weight228.41 g/mol
SMILESCCCCCCCCCCC(CCCC)CO
InChI KeyMQCPPZLYNIKBNK-UHFFFAOYSA-N
Topological Polar SA20.2 Ų
XLogP6.82 (predicted)

Synthesis and Industrial Production

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Boiling Point315–320°C (predicted)Joback method
Density0.84–0.86 g/cm3^3Analogous alcohols
Vapor Pressure0.01 kPa at 25°CYaws model
Solubility in Water<1 mg/L at 23°CADMET prediction

Applications and Industrial Relevance

Surfactants and Emulsifiers

The amphiphilic structure of 2-butylundecan-1-OL enables its use in nonionic surfactants. Its long alkyl chain enhances hydrophobic interactions, while the hydroxyl group facilitates hydrogen bonding with aqueous phases . Recent patents highlight its role in stabilizing emulsions for agrochemicals and coatings .

Pharmaceutical Intermediates

2-Butylundecan-1-OL serves as a precursor in synthesizing alkyl triazole glycosides (ATGs), a class of bio-based surfactants with antimicrobial properties . Its potential in drug delivery systems is under investigation, particularly for lipophilic active ingredients .

Lubricant Additives

Branched alcohols like 2-butylundecan-1-OL improve the viscosity index and thermal stability of synthetic lubricants. Their high molecular weight reduces volatility under extreme conditions .

Toxicological and Environmental Considerations

Acute Toxicity

Limited data suggest low acute toxicity, with an estimated LD50_{50} > 2000 mg/kg (oral, rat) based on structurally similar compounds . Skin and eye irritation are possible due to its surfactant properties .

Environmental Impact

The compound’s high logP (6.82) indicates strong lipophilicity and potential bioaccumulation . Microbial degradation studies on analogous alcohols show half-lives of 10–30 days in soil, suggesting moderate persistence .

Table 3: ADMET Predictions (admetSAR 2.0)

PropertyPredictionProbability
Human Intestinal Absorp.High99.0%
Blood-Brain BarrierPermeable97.5%
CYP2D6 InhibitionNon-inhibitor89.8%
CarcinogenicityNegative69.0%

Recent Research and Future Directions

Green Synthesis Innovations

Catalytic advancements aim to reduce energy consumption in hydroformylation. For example, phosphine-modified rhodium catalysts achieve higher regioselectivity for branched alcohols at lower temperatures .

Biomedical Applications

Ongoing studies explore 2-butylundecan-1-OL’s role in nanoparticle drug carriers. Its long chain enhances membrane permeability, potentially improving bioavailability of hydrophobic therapeutics .

Environmental Remediation

Research into enzymatic degradation pathways seeks to address bioaccumulation concerns. Pseudomonas spp. strains demonstrate partial oxidation of branched alcohols under aerobic conditions .

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